![molecular formula C10H8F4O2 B1390473 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-41-2](/img/structure/B1390473.png)
3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid is a chemical compound with the CAS Number: 916420-41-2 . It has a molecular weight of 236.17 . The IUPAC name for this compound is 3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Scientific Research Applications
Pharmaceutical Synthesis
Compounds with fluorinated substituents like 3-Fluoro-5-(trifluoromethyl)benzoic acid are employed in the synthesis of active pharmaceutical ingredients (APIs) due to their excellent lipophilicity and binding affinity .
Chemical Derivatization
Similar to 3,5-Bis(trifluoromethyl)phenyl isocyanate , which is used for chemical derivatization of amino-functionalized model surfaces, our compound could potentially be used for derivatization processes to modify chemical entities .
Analytical Chemistry
The structural similarity to 3,5-Bis(trifluoromethyl)phenyl isocyanate suggests that 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid might be useful in analytical chemistry for preparation of specific reagents or as a stationary phase in chromatography .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P302+P352, suggesting that protective gloves/eye protection/face protection should be worn, and if on skin, wash with plenty of soap and water .
Mechanism of Action
Target of Action
It’s known that this compound is a useful research chemical , suggesting that it may interact with various biological targets.
Mode of Action
It’s known that this compound can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . This suggests that the compound may interact with its targets through these chemical reactions.
Pharmacokinetics
It’s known that the compound has a melting point of 35°c and a boiling point of 149°c/11mmhg . It’s slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body.
properties
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWFPANNQODRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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